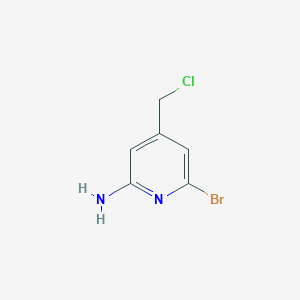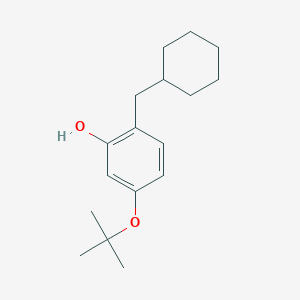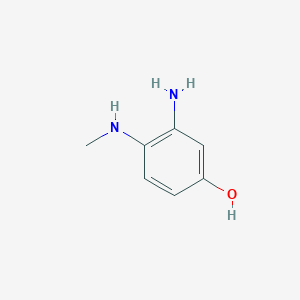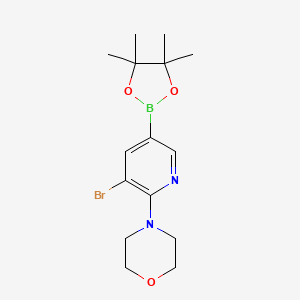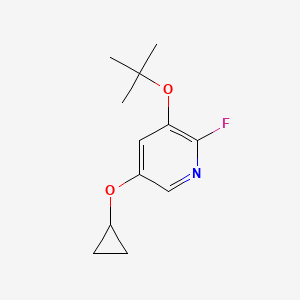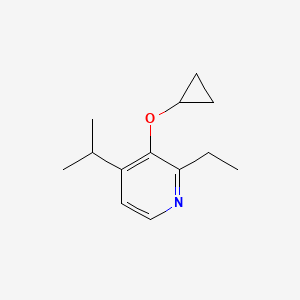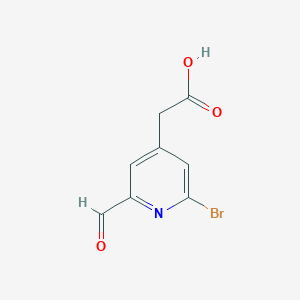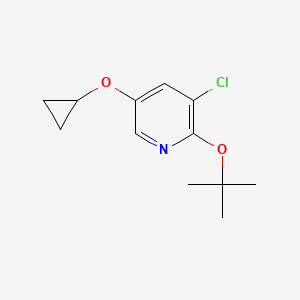
2-Tert-butoxy-3-chloro-5-cyclopropoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butoxy-3-chloro-5-cyclopropoxypyridine is a chemical compound with the molecular formula C12H16ClNO2 It is a pyridine derivative that features tert-butoxy, chloro, and cyclopropoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-3-chloro-5-cyclopropoxypyridine typically involves the reaction of appropriate pyridine derivatives with tert-butyl alcohol, chloro reagents, and cyclopropyl reagents under controlled conditions. One common method involves the use of tert-butyl alcohol and a chlorinating agent such as thionyl chloride or phosphorus trichloride to introduce the tert-butoxy and chloro groups, respectively. The cyclopropoxy group can be introduced using cyclopropyl bromide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butoxy-3-chloro-5-cyclopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 2-tert-butoxy-3-substituted-5-cyclopropoxypyridine derivatives.
Oxidation: Formation of 2-tert-butoxy-3-chloro-5-cyclopropoxycarbonylpyridine.
Reduction: Formation of 2-tert-butoxy-3-chloro-5-cyclopropoxypiperidine.
Aplicaciones Científicas De Investigación
2-Tert-butoxy-3-chloro-5-cyclopropoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Tert-butoxy-3-chloro-5-cyclopropoxypyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Tert-butoxy-2-chloro-5-cyclopropoxypyridine: Similar structure but with different positioning of substituents.
2-Tert-butoxy-5-chloro-3-cyclopropoxypyridine: Another isomer with different positioning of the chloro and cyclopropoxy groups.
Uniqueness
2-Tert-butoxy-3-chloro-5-cyclopropoxypyridine is unique due to its specific arrangement of substituents, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specific applications where other isomers may not be as effective.
Propiedades
Fórmula molecular |
C12H16ClNO2 |
|---|---|
Peso molecular |
241.71 g/mol |
Nombre IUPAC |
3-chloro-5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-11-10(13)6-9(7-14-11)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
Clave InChI |
PUOUVFFQPUQWSE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C=C(C=N1)OC2CC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


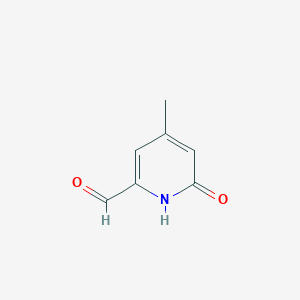


![Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate](/img/structure/B14839855.png)



